molecular formula C20H20ClNO2 B12455622 3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Katalognummer: B12455622
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: GHUQUZGNRDXUAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with chlorophenyl and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting with the preparation of the cyclohexene ring. One common method involves the reaction of cyclohexanone with appropriate substituted benzylamines under acidic conditions to form the desired product. The reaction is often carried out in organic solvents such as ethanol or dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-CHLOROBENZYLAMINE: Shares the chlorophenyl group but lacks the cyclohexene and methoxyphenyl components.

    4-METHOXYBENZYLAMINE: Contains the methoxyphenyl group but lacks the cyclohexene and chlorophenyl components.

Uniqueness

3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE is unique due to its combination of chlorophenyl and methoxyphenyl groups attached to a cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C20H20ClNO2

Molekulargewicht

341.8 g/mol

IUPAC-Name

3-[(4-chlorophenyl)methylamino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H20ClNO2/c1-24-20-8-4-15(5-9-20)16-10-18(12-19(23)11-16)22-13-14-2-6-17(21)7-3-14/h2-9,12,16,22H,10-11,13H2,1H3

InChI-Schlüssel

GHUQUZGNRDXUAT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.